

# Application Notes: Quantification of Canine (Tyr0)-C-Peptide using ELISA

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## Compound of Interest

Compound Name: (Tyr0)-C-Peptide (dog)

Cat. No.: B597491

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## Introduction

C-peptide, or connecting peptide, is a 31-amino acid polypeptide that is cleaved from proinsulin during the formation of mature insulin.[1][2] It is co-secreted in equimolar amounts with insulin from the pancreatic  $\beta$ -cells, making it a reliable marker of endogenous insulin secretion and pancreatic  $\beta$ -cell function.[1][3] Unlike insulin, C-peptide undergoes minimal hepatic extraction and has a longer half-life, providing a more stable measure of insulin production.[1][4][5] The quantification of canine C-peptide is a valuable tool for researchers and veterinarians in studying diabetes mellitus, metabolic disorders, and other conditions related to insulin secretion in dogs.[6] This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of canine (Tyr0)-C-Peptide in various biological samples.

## Principle of the Assay

This kit utilizes a competitive ELISA format.[7] In this assay, a known amount of biotinylated canine C-peptide competes with the C-peptide present in the sample or standard for binding to a limited number of anti-canine C-peptide antibody sites coated on the microtiter plate wells. After an incubation period, the unbound components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the immobilized biotinylated C-peptide. Following another wash step, a substrate solution is added, and the color development is stopped by the addition of a stop solution. The intensity of the color is inversely proportional to the concentration of canine C-peptide in the sample. The absorbance

is measured spectrophotometrically, and the concentration of canine C-peptide is determined by interpolating from a standard curve.

## Assay Performance Characteristics

The performance characteristics of a typical canine C-peptide ELISA kit are summarized in the table below. Note that specific values may vary between different kit manufacturers.

Parameter	Typical Value
Assay Type	Competitive ELISA
Sample Type	Serum, Plasma (EDTA, Heparin), Tissue Homogenates, Cell Culture Supernatants
Sample Volume	20 µL - 30 µL
Detection Range	0.156 - 10 ng/mL
Sensitivity	0.069 ng/mL - 0.24 ng/mL
Intra-assay CV	< 10% - 15%
Inter-assay CV	< 15%
Detection Method	Colorimetric (450 nm)

Data compiled from publicly available information from various kit manufacturers.[\[6\]](#)[\[8\]](#)[\[9\]](#)

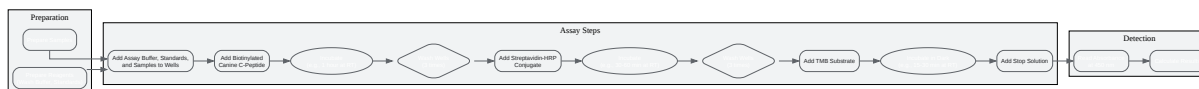
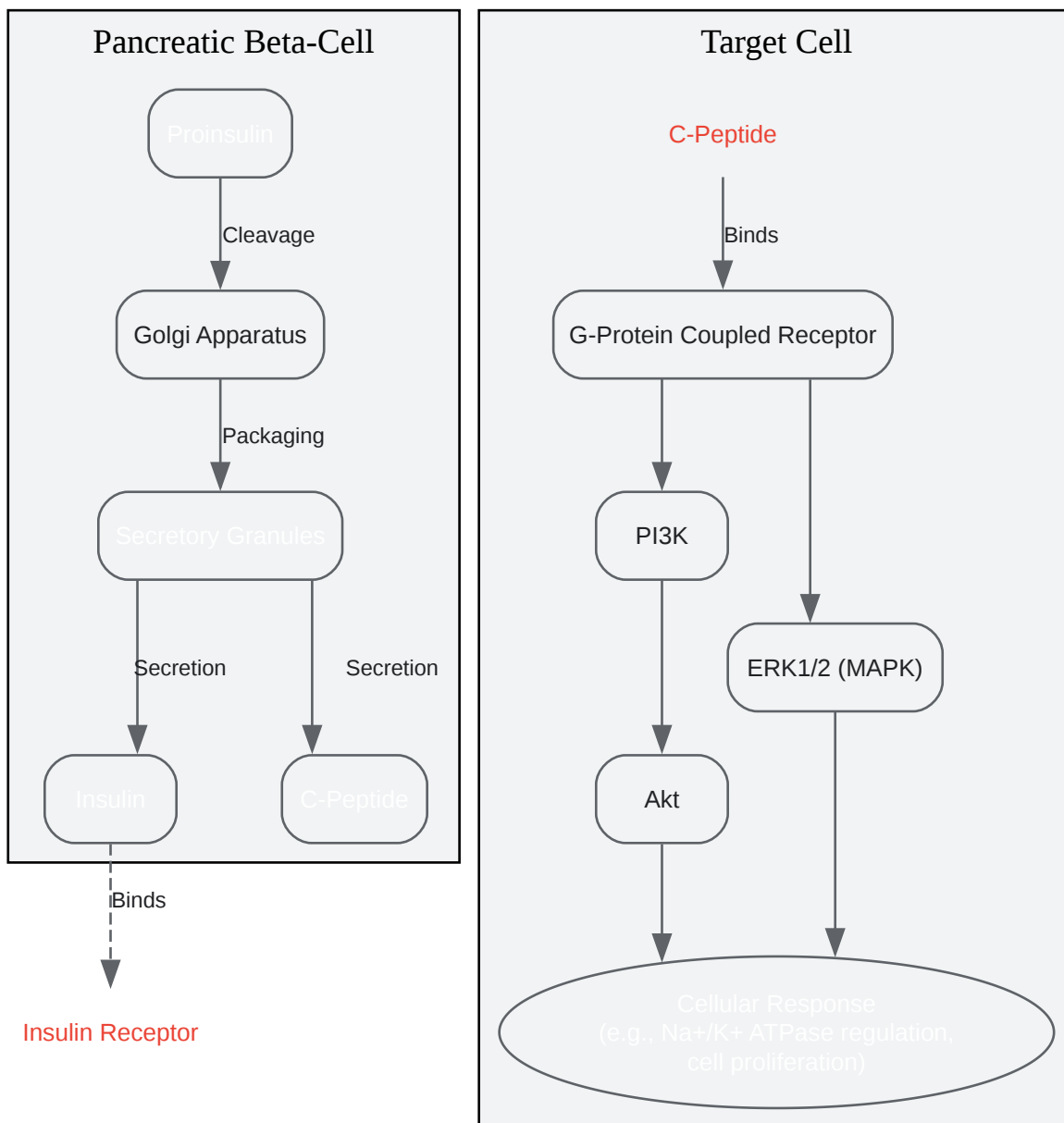
## Biological Function and Signaling

Proinsulin is synthesized in the endoplasmic reticulum of pancreatic  $\beta$ -cells. It is then transported to the Golgi apparatus where it is cleaved, removing the C-peptide and forming the mature insulin molecule, which consists of the A and B chains linked by disulfide bonds.[\[2\]](#) Both insulin and C-peptide are stored in secretory granules and released into the bloodstream in response to stimuli such as glucose.[\[1\]](#)

While initially considered biologically inert, studies have shown that C-peptide can elicit cellular responses by binding to a G-protein coupled receptor on the cell surface.[\[2\]](#) This binding can activate downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt

pathway and the Extracellular signal-regulated kinase (ERK) 1/2 of the MAPK pathway.[10]  
These pathways are involved in processes such as cell proliferation and the regulation of Na<sup>+</sup>/K<sup>+</sup> ATPase activity.[10][11]

Below is a diagram illustrating the processing of proinsulin and the putative signaling pathway of C-peptide.



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